molecular formula C22H22N2O3 B1613264 3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898761-50-7

3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Cat. No.: B1613264
CAS No.: 898761-50-7
M. Wt: 362.4 g/mol
InChI Key: RCSQYHHWPCHNRA-UHFFFAOYSA-N
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Description

3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone (CAS: 898755-85-6) is a benzophenone derivative featuring a cyano group (-CN) at the 3' position and a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl substituent at the 2 position. Its molecular weight is 362.429 g/mol, with a purity of 97% . This compound is primarily used in research settings, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c23-15-17-3-1-5-19(13-17)21(25)20-6-2-4-18(14-20)16-24-9-7-22(8-10-24)26-11-12-27-22/h1-6,13-14H,7-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSQYHHWPCHNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643300
Record name 3-{3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-50-7
Record name 3-[3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two main stages:

These steps are typically carried out sequentially, with careful control of reaction conditions and catalysts to optimize yield and purity.

Preparation of the 1,4-Dioxa-8-azaspiro[4.5]decane Intermediate

The spirocyclic intermediate is synthesized by reacting an appropriate amine with a diol under acidic conditions to form the 1,4-dioxa-8-azaspiro ring. The reaction involves cyclization facilitated by acid catalysis, commonly using para-toluenesulfonic acid (PTSA) as a catalyst. This step is crucial for establishing the spirocyclic framework that defines the compound's core structure.

Catalysts and Reaction Conditions

Step Catalyst/Condition Purpose/Effect
Spirocyclic ring formation Para-toluenesulfonic acid (PTSA) Acid catalysis to promote cyclization
Benzophenone attachment Sodium hydride (NaH) Base to deprotonate and activate nucleophile
Phase transfer catalysis Tetrabutylammonium bromide (TBAB) Enhances nucleophilic substitution efficiency
Solvents Polar aprotic solvents (e.g., DMF) Solubilize reagents and facilitate reaction

The reaction temperature and time vary depending on scale and specific reagents but generally are optimized to maximize product yield and minimize side reactions.

Industrial Scale Considerations

Industrial production of 3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves optimization of the above synthetic route:

  • Use of continuous flow reactors to improve reaction control and scalability.
  • Automated synthesis platforms to ensure reproducibility.
  • Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
  • Formulation into fungicidal products such as emulsifiable concentrates (EC), suspension concentrates (SC), and water-dispersible granules (WDG) to enhance application efficacy.

Summary of Preparation Route

Step Description Reagents/Catalysts Conditions Outcome
1 Formation of spirocyclic intermediate Amine + diol, PTSA catalyst Acidic conditions, reflux 1,4-dioxa-8-azaspiro[4.5]decane ring formed
2 Nucleophilic substitution with benzophenone Spiro intermediate + 3-cyano-benzophenone derivative, NaH, TBAB Basic conditions, polar aprotic solvent Target compound formed
3 Purification and formulation Chromatography, solvent extraction Variable Pure compound ready for use

Research Findings and Reaction Analysis

  • The chlorine and cyano substituents on the benzophenone moiety allow for further functionalization via substitution reactions, expanding derivative synthesis possibilities.
  • The spirocyclic ring system exhibits stability under mild hydrolytic conditions but can be opened under strong acidic or basic hydrolysis, which is important for degradation studies.
  • The compound's fungicidal activity is linked to the spirocyclic structure and substituents, with formulations showing 40-100% inhibition against various fungal pathogens.

Data Table: Stock Solution Preparation (Example)

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 2.7592 0.5518 0.2759
5 13.7958 2.7592 1.3796
10 27.5915 5.5183 2.7592

Note: Volumes calculated based on molecular weight 362.43 g/mol for preparing stock solutions in solvents such as DMSO.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the benzophenone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium cyanide (NaCN) or other cyanating agents in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone has been investigated for its potential as a pharmacological agent. The presence of the cyano group enhances its ability to interact with biological targets, making it a candidate for drug development.

Case Studies:

  • Anticancer Activity: Research has indicated that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells. For example, derivatives of benzophenone have shown promising results in inhibiting tumor growth in vitro and in vivo models.
  • Antimicrobial Properties: Studies have highlighted the effectiveness of benzophenone derivatives against various bacterial strains, suggesting that this compound may possess similar antimicrobial properties.

Materials Science

In materials science, this compound is being explored for its potential use in polymer synthesis and as a photoinitiator.

Applications:

  • Photoinitiators in Polymerization: The compound can be utilized as a photoinitiator for UV-curable coatings and adhesives. Its ability to absorb UV light and generate free radicals makes it suitable for initiating polymerization processes.
PropertyValue
Absorption WavelengthUV range
Free Radical YieldHigh

Photochemistry

The unique structural features of this compound allow it to be used in photochemical applications.

Research Insights:

  • Light Absorption and Energy Transfer: The compound's ability to absorb light efficiently can be harnessed in solar energy applications, where it may improve the efficiency of photovoltaic cells by facilitating energy transfer processes.

Mechanism of Action

The mechanism of action of 3-Cyano-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzophenone core can participate in photochemical reactions, making the compound useful in photodynamic therapy. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone, highlighting structural variations and their implications:

Compound Substituents Molecular Weight (g/mol) Key Properties References
3-Cyano-3'-[spiro]benzophenone (Target) 3'-CN, 2-spiro 362.43 High polarity (cyano), rigid spiro framework
[3-Fluorophenyl]-[2-spiro]methanone 3'-F, 2-spiro ~356.3 (estimated) Electron-withdrawing F; potential for halogen bonding
3'-Bromo-2-[spiro]benzophenone 3'-Br, 2-spiro ~425.3 (estimated) Increased lipophilicity (Br); possible reactivity in cross-coupling reactions
3,4-Dichloro-3'-[spiro]benzophenone 3',4'-Cl, 2-spiro 406.3 High XLogP3 (4.3); enhanced steric bulk and halogen-mediated interactions
3',4'-Dimethyl-2-[spiro]benzophenone 3',4'-CH₃, 2-spiro ~350.5 (estimated) Electron-donating methyl groups; increased lipophilicity
[3-Methoxyphenyl]-[4-spiro]methanone 3'-OCH₃, 4-spiro ~376.4 (estimated) Methoxy group improves solubility; potential for hydrogen bonding
4'-Methyl-3-[spiro]benzophenone 4'-CH₃, 3-spiro 351.45 Lower molecular weight; reduced steric hindrance
3,5-Dimethyl-3'-[spiro]benzophenone 3,5-CH₃, 3'-spiro ~350.5 (estimated) Symmetric methyl substitution; conformational flexibility

Structural and Electronic Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group (-CN) in the target compound increases polarity and electrophilicity compared to analogs with halogens (e.g., 3'-Br, 3',4'-Cl) or methyl groups (3',4'-CH₃) . Methoxy (-OCH₃) and methyl (-CH₃) substituents enhance lipophilicity and may improve membrane permeability in biological systems .
  • This feature is shared across all analogs .

Physicochemical Properties

  • Polarity and Solubility: The target compound’s cyano group reduces logP compared to halogenated derivatives (e.g., XLogP3 = 4.3 for 3,4-dichloro analog) but increases it relative to methoxy-substituted analogs . 3'-Fluoro and 3'-methoxy derivatives may exhibit improved aqueous solubility due to hydrogen-bonding capabilities .
  • Molecular Weight : Halogenated analogs (e.g., 3'-Br, 3',4'-Cl) have higher molecular weights (~406 g/mol) due to atomic mass contributions, whereas methyl-substituted derivatives are lighter (~350 g/mol) .

Biological Activity

3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone (CAS Number: 898761-50-7) is a synthetic compound characterized by a complex structure that includes a benzophenone moiety and a spirocyclic system. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O3, with a molecular weight of 362.43 g/mol. The structure features a cyano group and a spirocyclic structure that may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that benzophenone derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Benzophenone derivatives have been reported to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and the modulation of cell cycle regulators. Specific studies on similar compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo models.

Neuroprotective Effects

The spirocyclic structure of this compound suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various benzophenone derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL.
  • Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), treatment with benzophenone derivatives resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM.
  • Neuroprotection : An experimental model using SH-SY5Y neuroblastoma cells demonstrated that treatment with benzophenone derivatives reduced oxidative stress markers significantly compared to untreated controls.

Data Tables

Activity Type Test Organism/Cell Line Result Reference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerMCF-7 (Breast Cancer)IC50 = 10–30 µM
NeuroprotectionSH-SY5Y (Neuroblastoma)Reduced oxidative stress

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone, and how can purity be ensured?

  • Synthetic Routes : The compound’s spirocyclic core can be synthesized via multi-step reactions, such as nucleophilic substitution of 1,4-dioxa-8-azaspiro[4.5]decane derivatives with benzophenone precursors. Key intermediates may involve protecting group strategies for the cyano and spiroamine functionalities .
  • Purification : High-performance liquid chromatography (HPLC) with Chromolith® or Purospher® STAR columns is recommended for isolating high-purity fractions. Gradient elution (e.g., 10–90% acetonitrile in water) ensures separation of structurally similar byproducts .
  • Validation : Confirm purity (>95%) via LC-MS and ¹H/¹³C NMR, referencing spectral databases like NIST Chemistry WebBook for benzophenone derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
Reactant of Route 2
Reactant of Route 2
3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

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